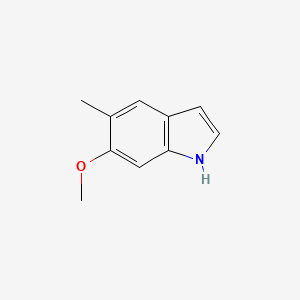

6-Methoxy-5-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQQIYVHISYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600098 | |

| Record name | 6-Methoxy-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071973-95-9 | |

| Record name | 6-Methoxy-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-5-methyl-1H-indole

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged structure" in the realm of medicinal chemistry and natural product synthesis.[1][2] Its prevalence in biologically active compounds, from the essential amino acid tryptophan to complex alkaloids, underscores its versatile role in molecular recognition and biological function.[2][3] The strategic functionalization of the indole core allows for the fine-tuning of its electronic and steric properties, leading to the development of novel therapeutic agents.[4]

This guide focuses on a specific derivative, This compound . The introduction of an electron-donating methoxy group and a weakly activating methyl group onto the benzene portion of the indole nucleus significantly influences its reactivity and potential biological activity.[3][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications of this valuable chemical entity.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a molecule is the cornerstone of its application in research and development.

Physicochemical Data

The key computed and experimental properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 1071973-95-9 | PubChem[6] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[6] |

| Molecular Weight | 161.20 g/mol | PubChem[6] |

| Canonical SMILES | CC1=CC2=C(C=C1OC)NC=C2 | PubChem[6] |

| InChI | InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3 | PubChem[6] |

| InChIKey | DYUQQIYVHISYAL-UHFFFAOYSA-N | PubChem[6] |

| XLogP3 | 2.4 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Polar Surface Area | 25.02 Ų | PubChem[7] |

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While a comprehensive experimental dataset for this specific molecule is not widely published, its spectral characteristics can be reliably predicted based on its structural features and data from closely related analogs.[8][9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl and methoxy protons. The protons on the pyrrole ring (at C2, C3, and N1) and the benzene ring (at C4 and C7) will have characteristic chemical shifts and coupling patterns influenced by the substituents.

-

¹³C NMR Spectroscopy: The carbon spectrum will display ten unique signals corresponding to each carbon atom in the structure. The chemical shifts of the carbons in the benzene ring will be significantly affected by the electron-donating methoxy and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[11][12][13] Characteristic absorption bands would include:

-

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

Multiple peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the methyl and methoxy groups.

-

Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range.

-

A strong C-O stretching band for the methoxy ether linkage, typically around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z 161.[14] Fragmentation patterns would likely involve the loss of a methyl radical (CH₃) from the methoxy group or other characteristic cleavages of the indole ring.

PART 2: Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and inherent reactivity.

Synthetic Strategies

The synthesis of methoxy-activated indoles can be achieved through various established methods, with classic named reactions like the Fischer, Bischler, and Hemetsberger indole syntheses being common strategies.[3] These methods typically involve the cyclization of appropriately substituted anilines or phenylhydrazines.

A plausible modern approach could involve a domino reaction or a transition-metal-catalyzed cross-coupling strategy, which are increasingly employed for their efficiency and functional group tolerance.[15] For instance, a synthesis could be envisioned starting from a substituted 2-methoxytoluene derivative reacting with a nitrile.[15]

Below is a diagram illustrating a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of a substituted indole.

Experimental Protocol: Illustrative Synthesis

This protocol describes a hypothetical but chemically sound procedure based on established indole synthesis principles.

-

Step 1: Preparation of the Hydrazone Intermediate.

-

To a solution of 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add pyruvic acid (1.05 eq) dropwise and continue stirring at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the corresponding phenylhydrazone.

-

-

Step 2: Fischer Indole Cyclization.

-

Add the dried phenylhydrazone (1.0 eq) to a solution of polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., ZnCl₂).

-

Heat the reaction mixture to 80-100°C for 1-2 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound-2-carboxylic acid.

-

-

Step 4: Decarboxylation (if necessary).

-

Heat the resulting carboxylic acid in quinoline with a copper catalyst to effect decarboxylation, yielding the target this compound.

-

Chemical Reactivity

The reactivity of the indole nucleus is governed by its electron-rich nature, making it highly susceptible to electrophilic attack. The presence of methoxy and methyl substituents on the benzene ring further enhances this reactivity.[3][5]

-

Electron-Donating Effects: The methoxy group at the C6 position is a strong activating group, donating electron density to the aromatic system via resonance. The methyl group at C5 is a weaker activating group, donating density through hyperconjugation. These combined effects make the entire indole ring system more nucleophilic than indole itself.

-

Regioselectivity: Electrophilic substitution on the indole ring overwhelmingly favors the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). If the C3 position is blocked, substitution may occur at C2 or on the benzene ring. The activating groups at C5 and C6 will direct further electrophilic aromatic substitution primarily to the C4 and C7 positions.

Caption: Reactivity profile of this compound.

PART 3: Applications in Research and Drug Discovery

The unique electronic properties of this compound make it a highly attractive scaffold for the synthesis of novel bioactive molecules.

-

Pharmaceutical Development: Indole derivatives are central to many approved drugs for conditions ranging from migraines to cancer.[4] Methoxy-substituted indoles, in particular, are explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][16] The methoxy group can enhance binding to biological targets and improve pharmacokinetic properties.[5] This specific compound can serve as a key intermediate for creating libraries of novel compounds for high-throughput screening.

-

Biochemical Research: As a functionalized analog of tryptophan, this molecule can be used as a chemical probe to study biological processes involving indole recognition, such as enzyme-substrate interactions or protein folding.[3]

-

Materials Science: The electron-rich nature of the indole ring allows for its incorporation into organic electronic materials, such as polymers for sensors or organic light-emitting diodes (OLEDs). The substituents can be used to tune the material's electronic and physical properties.[16]

Conclusion

This compound is a valuable heterocyclic compound characterized by an electron-rich aromatic system. Its physicochemical properties, predictable spectroscopic signature, and enhanced reactivity make it a versatile building block in organic synthesis. The strategic placement of the methoxy and methyl groups activates the indole core, providing a clear regiochemical handle for further functionalization. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a promising starting point for the development of novel molecules with tailored biological activities and functional properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. soc.chim.it [soc.chim.it]

- 4. news-medical.net [news-medical.net]

- 5. 5,6-dimethoxy-2-methyl-1H-indole | 57330-45-7 | Benchchem [benchchem.com]

- 6. This compound | C10H11NO | CID 19803837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-6-methyl-1H-indole | CAS#:3139-10-4 | Chemsrc [chemsrc.com]

- 8. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methoxyindole(3189-13-7) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Methoxy-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and understanding the specific properties imparted by the 6-methoxy and 5-methyl substituents is crucial for its application in the development of novel therapeutics.[1][2] This document delves into the structural features, predicted and experimentally analogous physicochemical properties, spectral data interpretation, and recommended analytical methodologies for the characterization of this molecule. The insights provided herein are intended to empower researchers to effectively synthesize, analyze, and utilize this compound in their scientific endeavors.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting a wide range of biological targets. The strategic placement of substituents on the indole core allows for the fine-tuning of its pharmacological and pharmacokinetic properties.

The subject of this guide, this compound, possesses two key substituents that significantly influence its chemical behavior. The electron-donating methoxy group at the 6-position enhances the electron density of the indole ring, impacting its reactivity and potential for hydrogen bonding.[3] The methyl group at the 5-position contributes to the molecule's lipophilicity and can influence its binding affinity and metabolic stability. This guide will systematically explore the physicochemical consequences of this specific substitution pattern.

Molecular Structure and Identification

A foundational understanding of a molecule's identity and structure is paramount for any scientific investigation. This section details the key identifiers and structural representations of this compound.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1071973-95-9 | PubChem[4] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[4] |

| Molecular Weight | 161.20 g/mol | PubChem[4] |

| InChI | InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3 | PubChem[4] |

| InChIKey | DYUQQIYVHISYAL-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC1=CC2=C(C=C1OC)NC=C2 | PubChem[4] |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms and the positions of the substituents on the indole ring.

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Analog-Based Insights

| Property | Predicted/Analog Value | Method/Analog |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| LogP (o/w) | 2.4 | Computed by XLogP3[4] |

| pKa (acidic, N-H) | ~17 | Predicted for similar indoles |

| pKa (basic) | Not available | - |

| Aqueous Solubility | Slightly soluble | Based on analogs like 5-methoxy-7-methyl-1H-indole[5] |

| Organic Solvent Solubility | Soluble in ethanol, DMSO, DMF, acetone | Based on analogs and general indole characteristics[6][7] |

Expertise & Experience Insights: The LogP value of 2.4 suggests that this compound is a moderately lipophilic compound. This has significant implications for its potential as a drug candidate, influencing its ability to cross cell membranes and its distribution within biological systems. The predicted pKa of the indole N-H proton is around 17, indicating it is not significantly acidic under physiological conditions. The methoxy and methyl groups are expected to enhance its solubility in common organic solvents compared to the parent indole.

Spectral Characterization: A Guide to Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. This section provides an in-depth analysis of the expected spectral features of this compound based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogs like 5-methoxy-3-methyl-1H-indole, the following chemical shifts (δ) and coupling patterns are anticipated (in CDCl₃):[8]

-

N-H Proton: A broad singlet around δ 7.8-8.1 ppm.

-

Aromatic Protons:

-

H2 and H3 protons on the pyrrole ring will likely appear as doublets or multiplets in the δ 6.5-7.5 ppm region.

-

The two remaining protons on the benzene ring will appear as singlets or doublets in the aromatic region, with their exact shifts influenced by the methoxy and methyl groups.

-

-

Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

-

Methyl Protons: A sharp singlet around δ 2.3 ppm, integrating to three protons.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Expected chemical shifts for the carbon atoms of this compound are:[9]

-

Indole Ring Carbons: In the range of δ 100-140 ppm.

-

Methoxy Carbon: Around δ 55-56 ppm.

-

Methyl Carbon: Approximately δ 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands (in cm⁻¹):[10][11]

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:[12][13]

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight.

-

Major Fragment Ions: Loss of a methyl group from the methoxy substituent to give a fragment at m/z = 146, and other characteristic indole fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[1]

Workflow for Fischer Indole Synthesis:

Caption: Fischer indole synthesis workflow.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 4-methoxy-3-methylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add pyruvic acid (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization (Indolization):

-

To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. The cyclization reaction will lead to the formation of this compound-2-carboxylic acid.

-

-

Decarboxylation:

-

Upon completion of the cyclization, the crude product is heated at a higher temperature (typically >200 °C) in a high-boiling solvent like quinoline with a copper catalyst to effect decarboxylation.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

-

Ensure the purified this compound is a dry, crystalline solid.

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Solubility Assessment

A qualitative and quantitative assessment of solubility is vital for formulation and biological testing.

Protocol:

-

Qualitative Assessment:

-

To separate vials, add approximately 1 mg of the compound.

-

Add 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane) to each vial.

-

Observe and record the solubility at room temperature (e.g., soluble, sparingly soluble, insoluble).

-

-

Quantitative Assessment (e.g., in an aqueous buffer):

-

Prepare a series of saturated solutions of the compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature.

-

After equilibration (e.g., 24 hours of shaking), filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Chromatographic Analysis (HPLC)

HPLC is a standard method for assessing the purity and for quantification of the compound. A reverse-phase HPLC method can be developed based on the analysis of similar indole derivatives.[14]

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Representative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Chemical Reactivity and Stability

Understanding the chemical stability and reactivity of this compound is critical for its handling, storage, and application in further synthetic transformations.

-

Oxidative Stability: The electron-rich indole nucleus is susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.[15] This can lead to the formation of colored degradation products. It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

-

Acid/Base Stability: While generally stable under neutral conditions, strong acids can protonate the indole ring, potentially leading to polymerization or degradation.[15] Strong bases can deprotonate the N-H group, forming the indolyl anion, which can be utilized in subsequent reactions. The ester group, if present as a precursor, would be susceptible to hydrolysis under basic conditions.

-

Electrophilic Substitution: The indole ring is prone to electrophilic substitution, typically at the C3 position. The presence of the electron-donating methoxy and methyl groups further activates the ring towards this type of reaction.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical characteristics, drawing upon computational predictions and data from closely related analogs. The detailed experimental protocols offer a practical framework for the synthesis and characterization of this compound.

Future research should focus on obtaining direct experimental data for the key physicochemical properties of this compound to validate the predictions outlined in this guide. Furthermore, exploring its reactivity in various chemical transformations will pave the way for the discovery of novel indole derivatives with enhanced biological activities. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers in the dynamic field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound | C10H11NO | CID 19803837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

- 7. goldbio.com [goldbio.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Indole, 6-methyl- [webbook.nist.gov]

- 13. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Methoxy-5-methyl-1H-indole: Structure and Physicochemical Properties

This technical guide provides a comprehensive overview of the indole derivative, 6-methoxy-5-methyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. This document delves into the structural details and physicochemical properties of the compound, laying the groundwork for its potential applications in synthetic and medicinal chemistry.

Nomenclature and Structural Elucidation

IUPAC Name: this compound[1]

The structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a pyrrole ring. A methoxy group (-OCH₃) is attached at the 6th position and a methyl group (-CH₃) at the 5th position of the indole core.

Molecular Representation:

Figure 1: 2D structure of this compound.

Key Structural Identifiers:

-

Molecular Formula: C₁₀H₁₁NO[1]

-

Canonical SMILES: CC1=CC2=C(C=C1OC)NC=C2[1]

-

InChIKey: DYUQQIYVHISYAL-UHFFFAOYSA-N[1]

-

CAS Number: 1071973-95-9[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its behavior in various chemical and biological systems. For this compound, these properties provide insights into its potential as a drug candidate or a synthetic intermediate.

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 161.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 25 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for constructing substituted indole rings. The choice of a particular synthetic route would depend on the availability of starting materials and the desired scale of production.

Conceptual Synthetic Workflow:

A plausible approach would be a variation of the Fischer indole synthesis, a cornerstone in indole chemistry. This would involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde.

Figure 2: Conceptual workflow for the Fischer indole synthesis of this compound.

The reactivity of the this compound nucleus is influenced by the electron-donating nature of both the methoxy and methyl substituents on the benzene portion of the ring, as well as the inherent reactivity of the indole core itself. The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The benzene ring can also undergo electrophilic substitution, with the positions directed by the existing substituents.

Spectroscopic Characterization

-

¹H NMR: Resonances for the aromatic protons on both the benzene and pyrrole rings, a singlet for the N-H proton (typically downfield), a singlet for the methoxy protons, and a singlet for the methyl protons.

-

¹³C NMR: Signals corresponding to the ten carbon atoms of the indole core and the two methyl groups. The carbons attached to the oxygen and nitrogen atoms would appear at characteristic chemical shifts.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the indole scaffold.

Biological and Pharmacological Potential

While no specific biological activities have been reported for this compound itself, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry. The presence of a methoxy group on the indole ring is a common feature in many biologically active natural products and synthetic drugs. Methoxyindoles are known to interact with a variety of biological targets, including receptors and enzymes.

The specific substitution pattern of this compound could potentially lead to novel pharmacological properties. Further research, including synthesis and biological screening, would be necessary to elucidate its therapeutic potential.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion and Future Directions

This compound is a structurally defined indole derivative with potential for further exploration in synthetic and medicinal chemistry. While its fundamental physicochemical properties can be predicted, a significant gap exists in the experimental data regarding its synthesis, spectroscopic characterization, and biological activity. Future research efforts should focus on developing efficient synthetic routes to this compound, thoroughly characterizing it using modern analytical techniques, and screening it for a range of biological activities to unlock its potential as a novel scaffold in drug discovery.

References

Introduction: The Significance of the Substituted Indole Scaffold

An In-Depth Technical Guide to 6-Methoxy-5-methyl-1H-indole

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This guide details the compound's fundamental physicochemical properties, provides a plausible, mechanistically-grounded synthetic pathway, outlines robust analytical methods for its characterization, and explores its potential applications as a versatile building block in modern drug discovery. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, emphasizing the rationale behind experimental design and the validation of scientific claims.

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, making it a frequent feature in marketed drugs and clinical candidates.[3][4] The therapeutic potential of an indole core can be precisely modulated through substitution on the ring system. The introduction of a methoxy (-OCH₃) group, as seen in this compound, can enhance metabolic stability and alter the molecule's electronic profile, thereby influencing its binding affinity and selectivity for specific biological targets.[2] The additional methyl (-CH₃) group at the C5 position provides another point for steric and electronic modulation.

This guide focuses specifically on the 6-methoxy, 5-methyl substituted indole, providing the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development programs.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for any laboratory work. The key identifiers and computed properties for this compound are summarized below, based on data from authoritative chemical databases.[5]

| Property | Value | Data Source |

| CAS Number | 1071973-95-9 | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[5] |

| Molecular Weight | 161.20 g/mol | PubChem[5] |

| InChIKey | DYUQQIYVHISYAL-UHFFFAOYSA-N | PubChem[5] |

| Canonical SMILES | CC1=CC2=C(C=C1OC)NC=C2 | PubChem[5] |

| XLogP3 (Lipophilicity) | 2.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Synthesis and Mechanistic Considerations

While numerous named reactions exist for indole synthesis (e.g., Fischer, Bischler, Reissert), a highly effective and adaptable strategy for constructing substituted indoles is the Madelung synthesis or a related cyclization approach starting from an appropriately substituted ortho-toluidine derivative. Below is a representative, plausible protocol for the synthesis of this compound.

Representative Synthetic Protocol: Modified Madelung Synthesis

This protocol is based on established chemical principles for indole ring formation. The causality behind the choice of reagents is to facilitate the intramolecular cyclization of an N-acylated o-toluidine, a robust method for forming the indole ring system.

Step 1: N-Acetylation of 3-Methyl-4-methoxyaniline

-

To a stirred solution of 3-methyl-4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aniline.

-

Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

Step 2: Intramolecular Cyclization to form this compound

-

To the crude N-(4-methoxy-3-methylphenyl)acetamide from the previous step, add a strong base such as sodium ethoxide or potassium tert-butoxide (2.5 eq) in an anhydrous, high-boiling solvent like N,N-Dimethylformamide (DMF).

-

Heat the mixture to a high temperature (e.g., 250-300 °C) for 2-4 hours. The strong base is critical for deprotonating the methyl group adjacent to the N-acetyl group, initiating the cyclization.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, carefully quench the reaction mixture by pouring it over ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

References

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. This compound | C10H11NO | CID 19803837 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-5-methyl-1H-indole: Properties, Synthesis, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-5-methyl-1H-indole (CAS No. 1071973-95-9), a heterocyclic compound of increasing interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this molecule imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex therapeutic agents. This document details its core physicochemical properties, outlines a plausible synthetic pathway, provides predicted spectroscopic data for characterization, and explores its documented applications as a key intermediate in the development of novel antiviral and kinase inhibitors. Experimental protocols derived from patent literature are provided to illustrate its practical utility in a research and development setting.

Core Physicochemical & Structural Properties

This compound is an aromatic heterocyclic organic compound. The fusion of a benzene ring to a pyrrole ring forms the core indole structure, while the methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 5-positions, respectively, define its specific identity and reactivity. The electron-donating nature of the methoxy group and the weak activating effect of the methyl group influence the electron density of the indole ring, impacting its behavior in electrophilic substitution reactions and its binding characteristics in biological systems.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is presented below. This data is critical for its handling, characterization, and use in quantitative experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Exact Mass | 161.084063974 Da | [1] |

| CAS Number | 1071973-95-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC2=C(C=C1OC)NC=C2 | [1] |

| InChIKey | DYUQQIYVHISYAL-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Spectroscopic Characterization

While specific, peer-reviewed publications detailing the de novo synthesis of this compound are not abundant, its structure lends itself to established synthetic methodologies for indole ring formation. The Fischer indole synthesis is a robust and versatile choice for this target.

Representative Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a logical pathway would involve the reaction of (4-methoxy-3-methylphenyl)hydrazine with a suitable two-carbon synthon like acetaldehyde or its equivalent.

Causality of Experimental Choices:

-

Starting Material Selection : (4-methoxy-3-methylphenyl)hydrazine is chosen as it contains the requisite methoxy and methyl groups at the correct positions relative to the hydrazine moiety, which will ultimately form the benzene portion of the indole ring.

-

Carbonyl Partner : Acetaldehyde provides the two carbons necessary to form the pyrrole ring.

-

Acid Catalyst : A strong acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid) is essential. It protonates the hydrazone intermediate, facilitating the critical[3][3]-sigmatropic rearrangement that is the hallmark of the Fischer synthesis. PPA is often favored as it serves as both the catalyst and the solvent, driving the reaction towards completion by removing water.

Caption: Hypothetical Fischer Indole Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

N-H Proton : A broad singlet, typically downfield (~8.0-8.5 ppm), due to the acidic nature of the indole N-H.

-

Aromatic Protons : The protons on the indole ring will appear in the aromatic region (6.5-7.5 ppm). We would expect two singlets for H4 and H7, and two doublets for H2 and H3, showing characteristic coupling.

-

Methoxy Protons : A sharp singlet at ~3.8-3.9 ppm, integrating to three protons.

-

Methyl Protons : A sharp singlet at ~2.2-2.4 ppm, integrating to three protons.

2.2.2. ¹³C NMR Spectroscopy The carbon NMR will reflect the ten unique carbon atoms in the molecule.

-

Indole Carbons : Eight signals in the range of ~100-140 ppm.

-

Methoxy Carbon : A signal around 55-56 ppm.

-

Methyl Carbon : A signal in the aliphatic region, ~15-20 ppm.

2.2.3. Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 161, corresponding to the molecular weight.

2.2.4. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands:

-

N-H Stretch : A sharp peak around 3400 cm⁻¹.

-

C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch : Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch : Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy) : A strong peak in the 1250-1050 cm⁻¹ region.

Applications in Medicinal Chemistry & Drug Discovery

This compound is utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility has been demonstrated in patent literature for the development of compounds targeting viral diseases and protein kinases.

Intermediate in the Synthesis of Antiviral Agents

Recent patent applications have disclosed the use of this compound in the synthesis of novel compounds for the treatment of dengue virus infections.[5][6] The indole nucleus serves as a scaffold upon which further complexity is built.

Experimental Protocol: Acylation of this compound This protocol is adapted from patent literature and describes the Friedel-Crafts acylation at the C3 position of the indole, which is the most nucleophilic site.[6]

Objective : To synthesize 2-(4-chloro-2-methoxyphenyl)-1-(6-methoxy-5-methyl-1H-indol-3-yl)ethanone, a key intermediate for antiviral compounds.

Materials & Reagents :

-

This compound (CAS 1071973-95-9)

-

2-(4-chloro-2-methoxyphenyl)acetyl chloride

-

Diethylaluminum chloride (1M in hexane)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water

Step-by-Step Procedure :

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Lewis Acid Addition : Cool the solution to 0°C using an ice bath. Add diethylaluminum chloride (1.5 eq, 1M solution in hexane) dropwise to the solution. Stir the mixture at 0°C for 30 minutes.

-

Scientific Rationale: Diethylaluminum chloride is a Lewis acid that activates the indole ring, making it more susceptible to acylation. The C3 position is electronically enriched and sterically accessible, making it the preferred site of reaction.

-

-

Acyl Chloride Addition : Slowly add a solution of 2-(4-chloro-2-methoxyphenyl)acetyl chloride (1.2 eq) in dichloromethane to the reaction mixture at 0°C.

-

Reaction Monitoring : Stir the reaction at 0°C for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting indole.

-

Workup and Isolation : Quench the reaction by carefully adding ice-water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the desired product.

Caption: Experimental workflow for the C3-acylation of this compound.

Conclusion

This compound is a structurally important heterocyclic compound with a defined set of physicochemical properties. While detailed synthetic and spectroscopic data in peer-reviewed journals are sparse, its structure is accessible through well-known synthetic routes like the Fischer indole synthesis. Its primary value for researchers lies in its role as a versatile intermediate. As demonstrated in recent patent literature, it serves as a crucial building block in the construction of complex molecules targeting significant diseases, including viral infections. The protocols and data presented in this guide provide a foundational understanding for scientists and drug development professionals looking to incorporate this valuable scaffold into their research programs.

References

- 1. indole-building-block.com [indole-building-block.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold - A Cornerstone of Chemical Biology

The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most significant structural motifs in the landscape of bioactive molecules. Its presence in essential amino acids, neurotransmitters, hormones, and a vast array of natural products and pharmaceuticals underscores its profound importance in chemical biology and medicinal chemistry.[1][2][3] The unique electronic properties of the indole nucleus, particularly the high electron density at the C3 position, make it a versatile scaffold for chemical modification and a privileged structure in drug discovery.[4][5] This in-depth technical guide provides a comprehensive journey through the history of substituted indoles, from their initial discovery to the evolution of synthetic methodologies that have enabled the construction of increasingly complex and potent molecules. We will delve into the seminal named reactions that form the bedrock of indole synthesis, explore the discovery of key naturally occurring indoles that shaped our understanding of biology, and chart the course towards modern, more efficient synthetic strategies. This guide is designed to provide not only the "how" but also the "why," offering insights into the causality behind experimental choices and providing detailed protocols for foundational synthetic transformations.

Part 1: The Dawn of Indole Chemistry - From Dyes to a Fundamental Heterocycle

The story of indole is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, the eminent German chemist Adolf von Baeyer first isolated indole by reducing oxindole, a derivative of indigo, with zinc dust.[6] The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origins.[6] This initial discovery marked the beginning of a new chapter in heterocyclic chemistry, though the full significance of the indole nucleus would only become apparent in the decades that followed.

Part 2: The Classical Era - Forging the Indole Ring

The late 19th and early 20th centuries witnessed the development of several robust and enduring methods for constructing the indole core. These "named reactions" remain fundamental to the synthesis of substituted indoles today.

The Fischer Indole Synthesis (1883): A Pillar of Indole Chemistry

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely used and versatile method for preparing substituted indoles.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7]

Mechanism and Workflow: The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.

-

Tautomerization: The arylhydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[9][9]-sigmatropic rearrangement to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by intramolecular cyclization to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the cyclic aminal eliminates a molecule of ammonia to yield the aromatic indole ring.

Arylhydrazine [label="Arylhydrazine"]; Carbonyl [label="Aldehyde or Ketone"]; Arylhydrazone [label="Arylhydrazone"]; Enamine [label="Enamine"]; Diimine [label="Di-imine Intermediate"]; Cyclic_Aminal [label="Cyclic Aminal"]; Indole [label="Indole"];

Arylhydrazine -> Arylhydrazone [label=" Condensation (-H2O)"]; Carbonyl -> Arylhydrazone; Arylhydrazone -> Enamine [label=" Tautomerization"]; Enamine -> Diimine [label="[9][9]-Sigmatropic\nRearrangement (H+)"]; Diimine -> Cyclic_Aminal [label=" Aromatization &\nCyclization"]; Cyclic_Aminal -> Indole [label=" Elimination of NH3"]; }

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol involves the initial formation of acetophenone phenylhydrazone, followed by its cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Materials:

-

Acetophenone (40 g, 0.33 mol)

-

Phenylhydrazine (36 g, 0.33 mol)

-

95% Ethanol

-

-

Procedure:

-

A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for one hour.[4]

-

The hot mixture is dissolved in 80 mL of 95% ethanol.[4]

-

Crystallization is induced by agitation, and the mixture is cooled.[4]

-

The product is collected by filtration and washed with cold ethanol.[4]

-

The typical yield of acetophenone phenylhydrazone is 72-80%.[4]

-

Step 2: Cyclization to 2-Phenylindole

-

Materials:

-

Acetophenone phenylhydrazone

-

Anhydrous zinc chloride (or another suitable acid catalyst)

-

-

Procedure:

-

The acetophenone phenylhydrazone is intimately mixed with the acid catalyst.

-

The mixture is heated, typically in a high-boiling solvent or neat.

-

The reaction mixture is then worked up by pouring it into water and extracting the product.

-

Purification is achieved by recrystallization.

-

Causality in Experimental Choices: The choice of acid catalyst is critical in the Fischer indole synthesis. Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid are commonly used.[10] The strength of the acid and the reaction temperature are often tailored to the specific substrates. For electron-rich arylhydrazines, milder conditions may be sufficient, while electron-deficient substrates often require stronger acids and higher temperatures to drive the reaction to completion. The use of a one-pot procedure, where the hydrazone is formed and cyclized without isolation, can improve efficiency and overall yield.

Quantitative Data: Substrate Scope and Yields

The Fischer indole synthesis is remarkably versatile, accommodating a wide range of substituents on both the arylhydrazine and the carbonyl partner. The following table provides representative yields for the synthesis of various substituted indoles.

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |

| Phenylhydrazine | Acetone | ZnCl₂ | ~75% | --INVALID-LINK-- |

| p-Tolylhydrazine | Cyclohexanone | Polyphosphoric acid | 85% | --INVALID-LINK-- |

| Phenylhydrazine | Ethyl pyruvate | H₂SO₄ | ~60% | --INVALID-LINK-- |

| 4-Nitrophenylhydrazine | Isobutyraldehyde | HCl | ~50% | --INVALID-LINK-- |

The Bischler-Möhlau Indole Synthesis (1882-1892): An Alternative Route to 2-Arylindoles

The Bischler-Möhlau synthesis provides a method for preparing 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[11][12][13] This reaction, developed through the independent work of Richard Möhlau and August Bischler, has historically been limited by harsh reaction conditions and often low yields.[11][12]

Mechanism and Workflow: The reaction is believed to proceed through the initial formation of an α-arylamino ketone, which then undergoes cyclization and dehydration.

Bromoacetophenone [label="α-Bromoacetophenone"]; Aniline [label="Aniline (excess)"]; Amino_Ketone [label="α-Arylamino Ketone"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Indole [label="2-Arylindole"];

Bromoacetophenone -> Amino_Ketone [label=" Nucleophilic\nSubstitution"]; Aniline -> Amino_Ketone; Amino_Ketone -> Cyclized_Intermediate [label=" Intramolecular\nCyclization"]; Cyclized_Intermediate -> Indole [label=" Dehydration"]; }

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

Modern modifications, such as the use of microwave irradiation, have significantly improved the efficiency and practicality of the Bischler-Möhlau synthesis.[14]

-

Materials:

-

Aniline

-

Phenacyl bromide

-

Sodium bicarbonate

-

-

Procedure:

-

Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature to form N-phenacylaniline.[4]

-

A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds.[4]

-

Causality in Experimental Choices: The classical Bischler-Möhlau synthesis requires high temperatures and an excess of the aniline to drive the reaction. The excess aniline acts as both a reactant and a solvent. The development of microwave-assisted, solvent-free conditions represents a significant advance, reducing reaction times and improving yields while being more environmentally friendly.[14]

The Reissert Indole Synthesis (1897): A Two-Step Approach from o-Nitrotoluenes

The Reissert synthesis offers a pathway to indoles and substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate.[15][16]

Mechanism and Workflow: The synthesis involves two key steps:

-

Condensation: The o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[15]

-

Reductive Cyclization: The nitro group of the pyruvate derivative is reduced (e.g., with zinc in acetic acid), and the resulting amine undergoes spontaneous intramolecular cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[15]

Nitrotoluene [label="o-Nitrotoluene"]; Diethyl_Oxalate [label="Diethyl Oxalate"]; Pyruvate_Derivative [label="Ethyl o-Nitrophenylpyruvate"]; Indole_Carboxylic_Acid [label="Indole-2-carboxylic Acid"]; Indole [label="Indole"];

Nitrotoluene -> Pyruvate_Derivative [label=" Condensation (Base)"]; Diethyl_Oxalate -> Pyruvate_Derivative; Pyruvate_Derivative -> Indole_Carboxylic_Acid [label=" Reductive Cyclization\n(e.g., Zn/AcOH)"]; Indole_Carboxylic_Acid -> Indole [label=" Decarboxylation (Heat)"]; }

Experimental Protocol: General Procedure

-

Step 1: Condensation

-

Step 2: Reductive Cyclization

-

The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization.[4] A common method involves using zinc dust in acetic acid.[15] Other reducing agents like ferrous sulfate and ammonium hydroxide can also be employed.[17]

-

The intermediate indole-2-carboxylic acid can be isolated or decarboxylated in situ by heating to afford the final indole product.[15]

-

Causality in Experimental Choices: The strong base in the first step is necessary to deprotonate the methyl group of the o-nitrotoluene, which is activated by the electron-withdrawing nitro group, to form a carbanion that can then attack the diethyl oxalate. The choice of reducing agent in the second step is crucial for the efficient conversion of the nitro group to an amine, which is essential for the subsequent cyclization.

Other Notable Classical Syntheses

Several other classical methods have made significant contributions to the synthesis of substituted indoles:

-

Madelung Synthesis (1912): This method involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[18] The harsh conditions initially limited its scope, but modern variations using organolithium bases allow the reaction to proceed at much lower temperatures.[6] The high temperature and strong base are necessary to generate the benzylic carbanion required for cyclization.[18][19]

-

Nenitzescu Indole Synthesis (1929): This reaction produces 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester.[20] The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence.[20] The yields and substrate scope can be influenced by the choice of solvent and the presence of Lewis acid catalysts.[20]

-

Leimgruber-Batcho Indole Synthesis (1971): A versatile and high-yielding two-step synthesis that starts from an o-nitrotoluene.[21] The first step involves the formation of an enamine, followed by reductive cyclization to the indole.[21] A variety of reducing agents can be used, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid, allowing for good functional group tolerance.[21]

Part 3: Nature's Indoles - The Discovery of Key Bioactive Molecules

The burgeoning field of organic synthesis in the 20th century ran parallel to the discovery of a plethora of naturally occurring substituted indoles with profound biological activities. These discoveries not only provided new targets for synthesis but also revolutionized our understanding of biochemistry and pharmacology.

-

Tryptophan: This essential amino acid, first isolated from casein in 1901, is a fundamental building block of proteins and a biosynthetic precursor to many other important indoles.

-

Auxins (e.g., Indole-3-acetic acid): Discovered through the pioneering work of Charles Darwin and others on plant phototropism, auxins are a class of plant hormones that regulate growth and development.

-

Serotonin: Isolated and identified in the 1940s, serotonin is a crucial neurotransmitter in the central nervous system, playing a role in mood, appetite, and sleep.[22]

-

Tryptamines (e.g., Psilocybin): The psychoactive compound in certain mushrooms, psilocybin, was first isolated and synthesized by Albert Hofmann in 1958.[10][23] Its discovery opened new avenues in the study of consciousness and neurochemistry. The synthesis of related tryptamines, such as DMT, was first reported by Richard Manske in 1931.[22]

Part 4: The Modern Era - Efficiency, Selectivity, and Green Chemistry

While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign approaches to substituted indoles.

Palladium-Catalyzed Indole Synthesis: The Buchwald-Hartwig Amination

A significant advancement in indole synthesis is the application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[24] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of a modified Fischer indole synthesis, this allows for the in situ formation of the arylhydrazine, expanding the scope of accessible starting materials. The use of specialized phosphine ligands has been instrumental in the development of highly active and selective catalyst systems.[24]

Aryl_Halide [label="Aryl Halide"]; Amine [label="Amine"]; Pd_Catalyst [label="Pd(0) Catalyst\n+ Ligand"]; Oxidative_Addition [label="Oxidative Addition\nComplex"]; Transmetalation [label="Transmetalation\nComplex"]; Product [label="Aryl Amine"];

Aryl_Halide -> Oxidative_Addition; Pd_Catalyst -> Oxidative_Addition; Amine -> Transmetalation; Oxidative_Addition -> Transmetalation [label=" Transmetalation"]; Transmetalation -> Product [label=" Reductive\nElimination"]; Product -> Pd_Catalyst [style=invis]; }

C-H Functionalization: A Paradigm Shift in Indole Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and step-efficient approach to building molecular complexity.[25] In the context of indole synthesis, transition-metal-catalyzed C-H activation allows for the direct formation of C-C and C-N bonds on the indole nucleus, bypassing the need for pre-functionalized starting materials.[26][27] This has opened up new avenues for the regioselective synthesis of highly substituted indoles that were previously difficult to access.[26]

Conclusion: The Ever-Evolving Chemistry of Indoles

From its humble beginnings as a derivative of a dye, the indole nucleus has risen to a position of prominence in the chemical and biological sciences. The classical syntheses, born out of the ingenuity of pioneering chemists, provided the foundational tools for exploring the vast chemical space of substituted indoles. The discovery of naturally occurring indoles with profound biological activities fueled further research and drug discovery efforts. Today, modern synthetic methods, including transition-metal catalysis and C-H functionalization, are pushing the boundaries of what is possible, enabling the construction of ever more complex and potent indole-containing molecules. The rich history and ongoing evolution of indole synthesis serve as a testament to the enduring power of organic chemistry to both understand and manipulate the molecular world, with profound implications for medicine and beyond.

References

- 1. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemijournal.com [chemijournal.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Indoles Synthesis [quimicaorganica.org]

- 8. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 13. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 14. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Reissert_indole_synthesis [chemeurope.com]

- 17. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 21. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. uu.diva-portal.org [uu.diva-portal.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. thieme-connect.com [thieme-connect.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Biological Significance of Methoxy-Substituted Indoles

Abstract: The indole nucleus, a foundational scaffold in a vast array of biologically active molecules, gains profound functional diversity through methoxy substitution.[1][2][3] This strategic modification, present in endogenous neurohormones, pharmaceuticals, and novel therapeutic candidates, significantly alters electronic properties and receptor interactions, thereby conferring a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted physiological and pharmacological roles of key methoxy-substituted indoles. We will dissect the intricate signaling pathways of endogenous methoxyindoles like melatonin, examine the mechanisms of action for clinically significant synthetic derivatives such as indomethacin, and delve into the therapeutic promise of compounds targeting the central nervous system and oncological pathways. Furthermore, this document serves as a practical resource for researchers, furnishing detailed protocols for the quantification and functional characterization of these pivotal molecules.

Chapter 1: The Endogenous Methoxyindoles: Masters of Biological Rhythm and Protection

The human body synthesizes a number of methoxy-substituted indoles that act as critical signaling molecules. Among these, melatonin (N-acetyl-5-methoxytryptamine) and its precursor 5-methoxytryptamine (5-MT) are paramount, orchestrating a host of physiological processes from circadian rhythms to immunomodulation.

Biosynthesis and Metabolism: A Tightly Regulated Pathway

The synthesis of melatonin is a conserved, multi-step enzymatic process primarily occurring in the pineal gland, though other tissues like the retina and immune cells also contribute.[4][5][6] The pathway begins with the essential amino acid tryptophan and is exquisitely sensitive to environmental light cues.[4][5]

The key steps are as follows:

-

Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[4][7]

-

Decarboxylation: 5-HTP is decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) by aromatic amino acid decarboxylase (AADC).[4][8]

-

N-acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS). This step is often the rate-limiting enzyme in the pathway, with its activity dramatically increasing in darkness.[4][5]

-

O-methylation: Finally, acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole O-methyltransferase (HIOMT), transfers a methyl group to the 5-hydroxyl group of NAS, yielding melatonin.[5][7]

An alternative, though minor, pathway can also form melatonin from methoxytryptophan.[9] 5-Methoxytryptamine (5-MT), also known as mexamine, can be formed either by the O-methylation of serotonin or the N-deacetylation of melatonin.[10]

Caption: The core melatonin biosynthesis pathway.

Melatonin secretion follows a distinct circadian rhythm, with levels peaking between 2:00 and 4:00 a.m. and dropping significantly during the day.[4]

Physiological Roles and Receptor Pharmacology

Melatonin exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2. These receptors are widely distributed, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus—the body's master clock—as well as in the retina, cardiovascular system, and immune cells.

-

Circadian Rhythm Regulation: Melatonin is the primary hormonal output of the circadian clock, signaling "darkness" to the body and promoting sleep.[4] Its nightly rise is crucial for synchronizing the body's internal rhythms with the external light-dark cycle.

-

Neuroprotection and Antioxidant Activity: Melatonin is a powerful antioxidant, directly scavenging reactive oxygen and nitrogen species.[11] This methoxyindole also stimulates the production of antioxidant enzymes, providing cellular protection from oxidative damage, a key factor in neurodegenerative diseases.[4][11]

-

Immunomodulation: The pineal gland and its methoxyindoles play a role in regulating immune responses.[12][13][14] Melatonin receptors are found on lymphocytes, and the hormone can influence cytokine production and lymphocyte proliferation.[14]

5-Methoxytryptamine (5-MT) is a potent but non-selective serotonin receptor agonist and shows little affinity for melatonin receptors.[10] It has been investigated for its potential roles in pain modulation, sleep regulation, and neuroprotection.[15]

Chapter 2: Synthetic Methoxyindoles in Pharmacology and Medicine

The methoxyindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[16] The methoxy group's electron-donating nature enhances the reactivity of the indole ring and can be strategically placed to optimize binding to therapeutic targets.[1][2][3]

Anti-inflammatory Powerhouse: The Case of Indomethacin

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used to reduce fever, pain, and inflammation in conditions like arthritis and gout.[17][18] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17][19][20]

-

Mechanism of Action: By blocking COX enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18][19][21] It also exhibits other anti-inflammatory effects, such as inhibiting the migration of white blood cells to sites of inflammation.[17][19]

Modulators of the Central Nervous System

The structural similarity of methoxyindoles to serotonin has made them a rich source for developing drugs that target the central nervous system.

-

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This potent psychedelic compound is a non-selective serotonin receptor agonist with a particularly high affinity for the 5-HT1A receptor subtype.[22][23] Its powerful psychoactive effects are thought to be mediated through both 5-HT1A and 5-HT2A receptors.[22][24][25][26] Research is ongoing to understand its therapeutic potential for conditions like depression and anxiety, with studies exploring analogues that retain anxiolytic properties without hallucinogenic effects.[24][25]

-

Melatonin Analogues: The development of melatonin receptor agonists has been a key strategy for treating sleep disorders. Compounds are designed to have higher affinity, selectivity, and improved pharmacokinetic profiles compared to melatonin itself. Shifting the methoxy group and side chain on the indole nucleus can produce potent analogues.[27]

Emerging Roles in Oncology

Methoxyindole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[16][28][29]

-

Tubulin Polymerization Inhibition: Certain methoxy-substituted phenylindoles have been shown to inhibit tubulin polymerization, a mechanism similar to that of the colchicine class of anticancer drugs.[29][30] By disrupting microtubule formation, these compounds arrest the cell cycle and induce apoptosis in cancer cells.[16][30]

-

Signaling Pathway Inhibition: Other derivatives have been designed to inhibit critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell survival and proliferation.[28]

-

Direct Oncostatic Effects: Endogenous methoxyindoles, including melatonin and 5-methoxytryptamine, have been studied for their direct oncostatic (tumor-inhibiting) properties, potentially contributing to halting cancer progression.[12][13]

| Compound Class | Primary Target(s) | Therapeutic Application | Key Insight |

| Indomethacin | COX-1, COX-2 | Anti-inflammatory, Analgesic[18][19] | Non-selective prostaglandin synthesis inhibitor.[17][18] |

| 5-MeO-DMT Analogues | 5-HT1A, 5-HT2A Receptors | Anxiolytic, Antidepressant[24][25] | High 5-HT1A affinity may separate therapeutic from psychedelic effects.[22][24][25][31] |

| Melatonin Analogues | MT1, MT2 Receptors | Insomnia, Circadian Disorders[27] | Structural modifications can dramatically enhance receptor affinity and agonist activity.[27] |

| Phenylindole Derivatives | Tubulin | Anticancer[29][30] | Methoxy substitution is critical for potent inhibition of microtubule assembly.[30] |

| Indoloquinolines | PI3K/AKT/mTOR Pathway | Anticancer (Colorectal)[28] | Can exhibit greater potency than conventional chemotherapeutics like 5-Fluorouracil.[28] |

Chapter 3: Key Experimental Protocols for Methoxyindole Research

Rigorous and reproducible methodologies are essential for advancing our understanding of methoxyindoles. This section provides an overview of core experimental workflows.

Quantification in Biological Samples: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low concentrations of methoxyindoles in complex biological matrices like plasma or tissue homogenates.

Principle: This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Analytes are separated based on their physicochemical properties and then ionized and fragmented. Specific fragment ions are monitored, allowing for precise quantification.

Step-by-Step Methodology (General Protocol):

-

Sample Preparation:

-

Objective: To remove interfering substances (e.g., proteins, lipids) and concentrate the analyte.[32]

-

Procedure:

-

To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte, e.g., Melatonin-d4).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase for injection.

-

-

-

LC Separation:

-

Objective: To chromatographically separate the analyte from other components.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

-

-

MS/MS Detection:

-